molecular formula C13H18FNO5S B2997549 3-[Bis(2-methoxyethyl)carbamoyl]benzenesulfonyl fluoride CAS No. 2224371-10-0

3-[Bis(2-methoxyethyl)carbamoyl]benzenesulfonyl fluoride

Cat. No.: B2997549
CAS No.: 2224371-10-0
M. Wt: 319.35
InChI Key: VKMCSRFTJGXYLO-UHFFFAOYSA-N
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Description

3-[Bis(2-methoxyethyl)carbamoyl]benzenesulfonyl fluoride is a chemical compound with the molecular formula C13H18FNO5S and a molecular weight of 319.35 g/mol. This compound is known for its unique structure, which includes a sulfonyl fluoride group, making it a valuable reagent in various chemical reactions.

Properties

IUPAC Name

3-[bis(2-methoxyethyl)carbamoyl]benzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO5S/c1-19-8-6-15(7-9-20-2)13(16)11-4-3-5-12(10-11)21(14,17)18/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMCSRFTJGXYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)C(=O)C1=CC(=CC=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Bis(2-methoxyethyl)carbamoyl]benzenesulfonyl fluoride typically involves the reaction of benzenesulfonyl fluoride with bis(2-methoxyethyl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-[Bis(2-methoxyethyl)carbamoyl]benzenesulfonyl fluoride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, making it a suitable candidate for substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of the corresponding sulfonic acid and fluoride ion.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Bases: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate hydrolysis reactions.

Major Products

    Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, or sulfonate thiols.

    Hydrolysis Products: The major products of hydrolysis are benzenesulfonic acid and fluoride ion.

Scientific Research Applications

3-[Bis(2-methoxyethyl)carbamoyl]benzenesulfonyl fluoride has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[Bis(2-methoxyethyl)carbamoyl]benzenesulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a covalent bond between the nucleophile and the sulfur atom, resulting in the displacement of the fluoride ion. This mechanism is utilized in various chemical and biochemical applications, including enzyme inhibition and protein modification.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl Fluoride: A simpler analog that lacks the bis(2-methoxyethyl)carbamoyl group.

    Methanesulfonyl Fluoride: Another sulfonyl fluoride compound with a different alkyl group attached to the sulfur atom.

Uniqueness

3-[Bis(2-methoxyethyl)carbamoyl]benzenesulfonyl fluoride is unique due to the presence of the bis(2-methoxyethyl)carbamoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable reagent in organic synthesis and biochemical studies, offering advantages over simpler sulfonyl fluoride compounds.

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